molecular formula C19H22O B14636490 2,4-Dibenzyl-3-pentanone CAS No. 52186-05-7

2,4-Dibenzyl-3-pentanone

Cat. No.: B14636490
CAS No.: 52186-05-7
M. Wt: 266.4 g/mol
InChI Key: RWZWFHRQQFEXTQ-UHFFFAOYSA-N
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Description

Significance of Branched Ketones in Contemporary Organic Synthesis

Branched ketones are pivotal intermediates in the synthesis of a wide array of organic molecules, including natural products and pharmaceuticals. Their utility stems from the diverse reactivity of the carbonyl group and the adjacent α-carbons. The presence of branching at these positions introduces steric hindrance that can influence the regioselectivity and stereoselectivity of subsequent reactions. This controlled steric environment is often exploited to achieve specific three-dimensional arrangements in the target molecules.

Furthermore, the α-hydrogens of ketones are acidic, allowing for the formation of enolates, which are powerful nucleophiles in carbon-carbon bond-forming reactions. wikipedia.orgic.ac.uk In the case of branched ketones, the substitution pattern dictates the structure of the resulting enolate, thereby influencing the outcome of alkylation, aldol (B89426), and other condensation reactions. The strategic incorporation of branched ketone moieties is a cornerstone of modern synthetic strategies, enabling the construction of complex molecular frameworks.

Stereochemical Complexity and Synthetic Challenges of α,α'-Disubstituted Ketones

The synthesis of α,α'-disubstituted ketones, such as 2,4-dibenzyl-3-pentanone, is fraught with stereochemical challenges. When the substituents at the α and α' positions are different, two stereocenters are generated, leading to the possibility of diastereomers and enantiomers. The control of both relative and absolute stereochemistry during the synthesis of these compounds is a formidable task.

A primary challenge lies in the potential for racemization at the α-position under basic or acidic conditions due to enol or enolate formation. nih.gov This necessitates the use of mild reaction conditions and carefully designed synthetic routes to preserve the desired stereochemical integrity. Moreover, achieving high diastereoselectivity and enantioselectivity in the creation of the two stereocenters requires sophisticated asymmetric synthesis methodologies. These can include the use of chiral auxiliaries, chiral catalysts, or substrate-controlled approaches where the existing stereochemistry of the molecule directs the stereochemical outcome of subsequent transformations. acs.org The development of efficient and stereoselective methods for the synthesis of α,α'-disubstituted ketones remains an active area of research in organic chemistry. nih.govnih.govacademictree.org

Structural Specificities of this compound: Implications for Reactivity and Stereocontrol

This compound possesses a C19H22O molecular formula and a molecular weight of 266.38 g/mol . nih.gov Its structure is characterized by a central pentanone core with benzyl (B1604629) substituents at the second and fourth carbon atoms. These bulky benzyl groups exert significant steric influence on the reactivity of the carbonyl group and the adjacent α-carbons.

The steric hindrance provided by the benzyl groups can direct nucleophilic attack on the carbonyl carbon to occur from the less hindered face, potentially leading to diastereoselective additions. Furthermore, the electronic properties of the benzyl groups can influence the acidity of the α-hydrogens and the stability of the corresponding enolates.

The synthesis of this compound itself presents a challenge in stereocontrol. The molecule exists as diastereomeric pairs (dl and meso). The controlled synthesis of a specific stereoisomer requires a carefully planned synthetic strategy. For instance, a synthesis could involve the stereoselective alkylation of a pre-existing chiral enolate or the use of a chiral catalyst to control the formation of the two stereocenters. The specific stereochemistry of this compound will, in turn, dictate the stereochemical outcome of its subsequent reactions, making it a valuable tool for investigating the principles of stereocontrol in organic reactions.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
CAS Number56964-63-7 chemicalbook.com
Molecular FormulaC19H22O nih.gov
Molecular Weight266.38 g/mol nih.gov
Melting Point55.5-56 °C chemicalbook.com
Boiling Point210-212 °C chemicalbook.com
Density1.011±0.06 g/cm³ (Predicted) chemicalbook.com
XLogP34.9 nih.gov
Monoisotopic Mass266.167065321 Da nih.gov

Advanced Synthetic Methodologies for this compound and Analogous Branched Ketones

The synthesis of α,α'-disubstituted ketones, such as this compound, presents a significant challenge in organic chemistry due to the need for precise control over C-C bond formation at the sterically hindered α-positions. Modern synthetic strategies have evolved to address these challenges, offering sophisticated control over regioselectivity and stereoselectivity. These methodologies are crucial for accessing complex molecular architectures found in pharmaceuticals and natural products. cas.cnnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52186-05-7

Molecular Formula

C19H22O

Molecular Weight

266.4 g/mol

IUPAC Name

2,4-dimethyl-1,5-diphenylpentan-3-one

InChI

InChI=1S/C19H22O/c1-15(13-17-9-5-3-6-10-17)19(20)16(2)14-18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3

InChI Key

RWZWFHRQQFEXTQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)C(=O)C(C)CC2=CC=CC=C2

Origin of Product

United States

Elucidation of Reaction Mechanisms in 2,4 Dibenzyl 3 Pentanone Chemistry

Nucleophilic Addition Pathways to the Carbonyl Group and Stereochemical Outcomes

Nucleophilic addition to the carbonyl group of 2,4-dibenzyl-3-pentanone is a foundational reaction, yet it is significantly impacted by steric hindrance. The two large benzyl (B1604629) groups flanking the carbonyl carbon impede the approach of nucleophiles, making the ketone less reactive than less substituted counterparts. libretexts.org The trajectory of an incoming nucleophile is dictated by a balance between maximizing orbital overlap with the carbonyl's π* orbital and minimizing steric repulsion, a concept described by the Bürgi-Dunitz trajectory.

When a nucleophile adds to the carbonyl carbon of this compound, a new chiral center is formed. The stereochemical outcome of this addition is influenced by the two existing stereocenters at the α and α' carbons. Predicting the predominant diastereomer formed can be rationalized using stereochemical models such as the Felkin-Anh model. academie-sciences.fr This model posits that the largest group on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric strain. The nucleophile then preferentially attacks the carbonyl carbon from the side of the smallest substituent. In the case of this compound, the groups on the α-carbon are a hydrogen, a benzyl group, and the rest of the molecule. The large benzyl group dictates the conformational preference, guiding the nucleophile to the less hindered face. Additions of organomagnesium reagents to sterically hindered ketones have been shown to be highly diastereoselective, favoring the product predicted by the Felkin-Anh model. nih.gov

Table 1: Predicted Stereochemical Outcomes of Nucleophilic Addition
NucleophileControlling FactorPredicted Major DiastereomerRelevant Model
Hydride (e.g., from NaBH4)Steric hindrance from benzyl groupsProduct from attack on the least hindered faceFelkin-Anh
Grignard Reagents (e.g., CH3MgBr)Steric hindrance and chelation control (if applicable)Product from attack on the least hindered faceFelkin-Anh
Organolithium Reagents (e.g., CH3Li)Steric hindranceProduct from attack on the least hindered faceFelkin-Anh

Enolization and Enolate Reactivity in α-Branched Systems, including Protonation Pathways

The formation of an enolate is a key step in many reactions of ketones, involving the deprotonation of an α-carbon. masterorganicchemistry.com For an unsymmetrical ketone, this can lead to two different regioisomeric enolates, known as the kinetic and thermodynamic enolates. masterorganicchemistry.com While this compound is symmetrical, the principles of kinetic versus thermodynamic control are still crucial in determining the reaction conditions for its enolization.

Kinetic Control : Deprotonation at a low temperature (e.g., -78 °C) with a strong, sterically hindered base like lithium diisopropylamide (LDA) favors the formation of the kinetic enolate. libretexts.org This is the enolate that is formed fastest, typically by removing the most accessible proton. masterorganicchemistry.com

Thermodynamic Control : Using a smaller, strong base (like NaH) or a weaker base (like NaOEt) at higher temperatures allows for equilibrium to be established between the ketone and its enolate. libretexts.org This equilibrium favors the more stable enolate, which is usually the one with the more substituted double bond. masterorganicchemistry.com

The enolate of this compound is a potent nucleophile, but its reactivity is tempered by the steric bulk of the benzyl groups, which can hinder its approach to electrophiles. stackexchange.com

The reverse reaction, protonation of the enolate, regenerates the ketone. If this protonation is carried out with a chiral proton source, it is possible to generate an enantioenriched product from a prochiral enolate. nih.govkaist.ac.kr This process, known as asymmetric protonation, has been achieved with high enantioselectivity using chiral β-hydroxyethers. nih.govkaist.ac.kr

Table 2: Conditions for Enolate Formation
Control TypeBaseTemperatureKey Factor
KineticLithium diisopropylamide (LDA)Low (e.g., -78 °C)Rate of proton removal from the least hindered site
ThermodynamicSodium hydride (NaH), Sodium ethoxide (NaOEt)Higher (e.g., Room Temperature)Formation of the most stable enolate at equilibrium

Pericyclic Reactions and Rearrangements involving Ketones (e.g., Claisen, Retro-Claisen)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org While this compound itself does not directly undergo these reactions, its derivatives can. The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, is a powerful carbon-carbon bond-forming reaction. wikipedia.org It involves the thermal rearrangement of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. organic-chemistry.org

To involve this compound in a Claisen rearrangement, its enolate could be converted into an allyl vinyl ether derivative. Upon heating, this derivative would rearrange through a chair-like transition state to yield an α-allylated ketone. organic-chemistry.orgnih.gov The stereochemistry of the newly formed stereocenters is highly controlled by the geometry of this transition state. nih.gov

Another relevant transformation is the Carroll rearrangement, which involves the rearrangement of a β-keto allyl ester into an α-allyl-β-ketocarboxylic acid, which then decarboxylates to give a γ,δ-allylketone. wikipedia.org

Table 3: Sigmatropic Rearrangements Applicable to Ketone Derivatives
RearrangementRequired SubstrateProductSigmatropic Shift
ClaisenAllyl vinyl etherγ,δ-Unsaturated carbonyl nih.govnih.gov
Cope1,5-DieneIsomeric 1,5-diene nih.govnih.gov
Oxy-Cope3-Hydroxy-1,5-dieneδ,ε-Unsaturated carbonyl (after tautomerization) nih.govnih.gov
Carrollβ-Keto allyl esterγ,δ-Allylketone (after decarboxylation) nih.govnih.gov

Elimination Reactions from α,α'-Disubstituted Ketones

Elimination reactions of derivatives of this compound, such as a corresponding haloalkane or alcohol, can lead to the formation of alkenes. The regiochemical outcome of these reactions is governed by Zaitsev's rule and Hofmann's rule.

Zaitsev's Rule : This rule predicts that in an elimination reaction, the more substituted (and thus more stable) alkene will be the major product. chemistnotes.com This outcome is typically favored when using a small, strong base.

Hofmann's Rule : This rule predicts the formation of the least substituted alkene as the major product. chemistnotes.com This outcome is favored under conditions where the transition state leading to the Zaitsev product is destabilized, such as when using a sterically bulky base (e.g., potassium tert-butoxide) or when the leaving group is large and sterically demanding. chemistrysteps.commasterorganicchemistry.com

Given the significant steric hindrance in molecules derived from this compound, elimination reactions are likely to favor the Hofmann product, especially when a bulky base is employed. The base will preferentially abstract the most sterically accessible proton, which leads to the less substituted alkene. masterorganicchemistry.comyoutube.com

Table 4: Zaitsev vs. Hofmann Elimination
RuleMajor ProductFavorable ConditionsExample Base
ZaitsevMore substituted alkeneSmall base, less hindered substrateSodium ethoxide (NaOEt)
HofmannLess substituted alkeneBulky base, sterically hindered substrate, large leaving groupPotassium tert-butoxide (KOtBu)

Radical Reaction Mechanisms in Ketone Transformations

Ketones can undergo transformations via radical intermediates, often initiated by photochemistry or single-electron transfer (SET).

Photochemical Reactions : Upon absorption of UV light, ketones can undergo Norrish Type I or Type II reactions.

Norrish Type I Cleavage : This involves the homolytic cleavage of the α-carbon-carbonyl bond, forming two radical fragments. libretexts.org For this compound, this cleavage would be particularly favorable as it would generate stable benzyl radicals.

Norrish Type II Cleavage : This process involves intramolecular hydrogen abstraction from the γ-position, followed by cleavage. This pathway is less likely for this compound itself but could occur in derivatives with appropriate side chains. libretexts.org

Single-Electron Transfer (SET) : SET from a reducing agent (like an alkali metal) to the ketone's carbonyl group generates a radical anion known as a ketyl. stackexchange.com These ketyl radicals can then dimerize to form pinacols or undergo further reactions. While SET has been proposed in reactions like Grignard additions, recent evidence suggests it is not a major pathway for additions to alkyl ketones, even sterically hindered ones. nih.gov

Table 5: Radical Formation Pathways for Ketones
PathwayInitiationIntermediateTypical Subsequent Reaction
Norrish Type IUV lightAcyl and alkyl radicalsDecarbonylation, recombination, disproportionation
Norrish Type IIUV light1,4-DiradicalCleavage to an enol and an alkene, cyclization
Single-Electron Transfer (SET)Reducing metal (e.g., Na)Ketyl radical anionDimerization (Pinacol coupling)

Catalyst-Substrate Interactions and Transition State Modeling in Stereoselective Processes

Controlling the stereochemistry of reactions involving prochiral ketones like this compound often requires the use of chiral catalysts. Asymmetric reduction of the carbonyl group is a prominent example where catalyst-substrate interactions dictate the stereochemical outcome.

The Corey-Bakshi-Shibata (CBS) reduction is a reliable method for the enantioselective reduction of ketones. wikipedia.org It employs a chiral oxazaborolidine catalyst that coordinates to both the borane (B79455) reducing agent and the ketone substrate. nrochemistry.comorganic-chemistry.org This ternary complex arranges the reactants in a well-defined, six-membered, chair-like transition state. nrochemistry.com

The stereoselectivity arises from the catalyst's ability to differentiate between the two substituents on the carbonyl carbon. The catalyst-borane complex binds to the ketone in a way that minimizes steric interactions, typically by placing the larger substituent (a benzyl-isopropyl group in this case) in a pseudo-equatorial position in the transition state. youtube.com This orientation exposes one face of the carbonyl to hydride delivery from the coordinated borane, leading to the formation of one enantiomer of the alcohol product in high excess. youtube.comyoutube.com

Computational chemistry plays a vital role in understanding these interactions. Transition state modeling allows for the visualization and energy calculation of possible transition states, providing a rationale for the observed stereoselectivity and aiding in the design of new, more effective catalysts. academie-sciences.fracademie-sciences.fr These models consider factors like steric repulsion and attractive London dispersion forces between the substrate and the catalyst. youtube.com

Table 6: Catalysts for Stereoselective Ketone Reduction
Catalyst SystemReaction TypeMechanism of StereocontrolEffectiveness with Hindered Ketones
Corey-Bakshi-Shibata (CBS) Catalyst + BoraneAsymmetric ReductionCoordination of ketone and borane to a chiral oxazaborolidine scaffoldHigh enantioselectivity, effective for ketones with steric differentiation wikipedia.orgyoutube.com
Ru(BINAP)-diamine complexes + H2Asymmetric HydrogenationFormation of a chiral ruthenium hydride complex that coordinates the ketoneHigh enantioselectivity for a wide range of ketones nih.gov
Noyori-type catalysts (e.g., RuCl2(diphosphine)(diamine))Asymmetric Transfer HydrogenationConcerted hydride transfer from a metal-hydride complex within a chiral ligand sphereEffective for aromatic and other ketones nih.gov

Derivatization and Functionalization of 2,4 Dibenzyl 3 Pentanone

Conversion to Alcohols and Amines with Stereocontrol

The reduction of the ketone functionality in 2,4-dibenzyl-3-pentanone to a secondary alcohol, or its conversion to an amine, can be achieved with a high degree of stereocontrol, leading to the formation of specific stereoisomers.

The enantioselective reduction of prochiral ketones to chiral, non-racemic alcohols is a well-established transformation in organic synthesis. wikipedia.org For a substrate like this compound, reduction of the carbonyl group generates a new stereocenter. Various methods can be employed to control the stereochemical outcome of this reduction. These include the use of chiral reducing agents or catalytic systems. For example, catalytic hydrogenation using a chiral catalyst or transfer hydrogenation can afford the corresponding alcohol with high enantioselectivity. wikipedia.org

Reductive amination provides a direct route to convert ketones into amines. masterorganicchemistry.comlibretexts.org This two-part process involves the initial reaction of the ketone with an amine to form an imine or enamine intermediate, which is then reduced to the target amine. libretexts.org The use of specific reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is common as they selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com By employing a chiral amine or a chiral catalyst during the reduction step, it is possible to achieve stereocontrol and synthesize specific stereoisomers of the resulting amine.

Table 1: Reagents for Stereocontrolled Conversion of Ketones

Transformation Reagent/Catalyst System Product Stereocontrol
Ketone to Alcohol Chiral Oxazaborolidine Catalysts with Borane (B79455) Chiral Secondary Alcohol High enantioselectivity
Ketone to Alcohol Transition Metal Catalysts with H₂, HCO₂H, or Isopropanol Chiral Secondary Alcohol Achieved via chiral ligands
Ketone to Amine Amine followed by NaBH₃CN or NaBH(OAc)₃ Amine Can be achieved with chiral auxiliaries or catalysts

Functionalization at Benzylic Positions for Expanded Molecular Complexity

The benzylic carbons alpha to the carbonyl group in this compound are activated and can be functionalized through enolate chemistry. masterorganicchemistry.com The formation of an enolate by treatment with a suitable base creates a nucleophilic center that can react with various electrophiles. bham.ac.ukegyankosh.ac.in

The choice of base and reaction conditions can influence the regioselectivity of enolate formation if the ketone is unsymmetrical. However, in the case of the symmetrical this compound, deprotonation at either α-carbon leads to the same enolate. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation. masterorganicchemistry.com

Once the enolate is generated, it can participate in a range of carbon-carbon bond-forming reactions. For instance, alkylation with alkyl halides introduces new alkyl groups at the benzylic position, thereby increasing the molecular complexity. masterorganicchemistry.comualberta.ca This Sₙ2 reaction is most effective with primary or benzylic/allylic halides. mnstate.edu

Halogenation and Subsequent Transformations

The benzylic positions of this compound are susceptible to halogenation, particularly bromination. masterorganicchemistry.comchemistrysteps.com Benzylic bromination can be achieved using reagents like N-bromosuccinimide (NBS), often in the presence of a radical initiator, to selectively introduce a bromine atom at the benzylic carbon. masterorganicchemistry.comlibretexts.orgchadsprep.com This reaction proceeds via a radical mechanism, favored by the stability of the intermediate benzylic radical. chemistrysteps.comlibretexts.org

The resulting α-bromo or α,α'-dibromo ketones are versatile intermediates for further transformations. For example, debromination of α,α'-dibromo ketones can be accomplished using various reagents. rsc.org A study on the debromination of α-bromomethyl ketones catalyzed by hydrobromic acid has shown effective removal of the bromine atom. sioc-journal.cn Other methods for the debromination of α-bromo and α,α-dibromo ketones have also been explored, including the use of N,N-dimethylaniline or photoreductants like Hantzsch esters. chimia.chresearchgate.net In some cases, the debromination of α,α′-dibromo-ketones with a zinc-copper couple in methanol (B129727) can lead to the formation of α-methoxy-ketones alongside the parent ketone. rsc.org

Table 2: Selected Transformations of Halogenated Ketones

Starting Material Reagent(s) Product(s) Reference
α,α′-dibromo-ketones Zinc-copper couple in methanol Parent ketone and α-methoxy-ketone rsc.org
α-bromomethylketones HBr (catalytic), water Debrominated ketone sioc-journal.cn
α-bromo ketones Hantzsch Esters (photoreductant) Debrominated ketone or α-hydroxy ketone researchgate.net

Formation of Cyclic Structures and Heterocycles via Ketone Derivatives

The ketone functionality and the reactive benzylic positions of this compound and its derivatives can be utilized in the synthesis of various cyclic and heterocyclic structures. One notable example of a reaction that can lead to cyclic compounds is the Pauson-Khand reaction. wikipedia.org This is a [2+2+1] cycloaddition reaction involving an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. wikipedia.orgtcichemicals.comyoutube.com Derivatives of this compound, if appropriately functionalized with an alkene or alkyne moiety, could potentially undergo intramolecular Pauson-Khand reactions to construct complex polycyclic systems. core.ac.uk

Derivatization for Advanced Analytical Characterization

For analytical purposes, particularly for the identification and quantification of ketones, derivatization is a common strategy. nih.gov One of the most widely used derivatizing agents for aldehydes and ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH), also known as Brady's reagent. geeksforgeeks.orgvedantu.comunacademy.combyjus.com

This compound reacts with DNPH in an acidic solution to form a 2,4-dinitrophenylhydrazone. vedantu.com This reaction is a condensation reaction where the nucleophilic hydrazine (B178648) group of DNPH attacks the electrophilic carbonyl carbon of the ketone, followed by the elimination of a water molecule. vedantu.com

The resulting 2,4-dinitrophenylhydrazone is typically a brightly colored (yellow, orange, or red) crystalline solid with a sharp melting point. vedantu.combyjus.com These properties facilitate the isolation and identification of the original ketone. The melting point of the purified derivative can be compared to known values for confirmation. unacademy.combyjus.com Furthermore, these derivatives are amenable to analysis by techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and mass spectrometry, which can be used for quantification. researchgate.netwaters.comyorku.ca

Table 3: Properties of 2,4-Dinitrophenylhydrazone Derivatives

Property Description
Appearance Yellow to orange crystalline solid geeksforgeeks.org
Formation Reaction Condensation with a ketone or aldehyde vedantu.com
Product Name 2,4-dinitrophenylhydrazone
Solubility Generally insoluble in water, soluble in some organic solvents geeksforgeeks.org
Analytical Use Qualitative and quantitative analysis of carbonyl compounds vedantu.comresearchgate.net

Advanced Spectroscopic Research Methodologies for Structural and Mechanistic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2,4-Dibenzyl-3-pentanone. Both ¹H and ¹³C NMR would provide crucial information about the molecular framework, while advanced 2D NMR techniques would be essential for assigning stereochemistry and studying dynamic processes.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the different types of protons. The aromatic protons of the benzyl (B1604629) groups would likely appear as a complex multiplet in the range of 7.0-7.5 ppm. The benzylic protons (CH₂) would likely resonate between 2.5 and 3.0 ppm, and the methine protons (CH) adjacent to the carbonyl group would be expected in a similar region, possibly slightly downfield due to the influence of the carbonyl. The methyl protons (CH₃) would appear most upfield, likely in the 0.9-1.2 ppm range.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The carbonyl carbon would be the most downfield signal, typically in the range of 200-220 ppm for a ketone. The aromatic carbons would appear between 120 and 140 ppm. The benzylic, methine, and methyl carbons would have characteristic shifts in the aliphatic region of the spectrum.

Stereochemical Assignment: this compound has two chiral centers at the C2 and C4 positions, meaning it can exist as diastereomers (a meso compound and a pair of enantiomers). Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be critical for determining the relative stereochemistry. These experiments detect through-space interactions between protons. For the meso isomer, NOE correlations would be expected between protons on the same side of the molecule, which would be absent in the enantiomeric pair.

Dynamic Studies: Variable-temperature NMR studies could provide insights into the conformational dynamics of the molecule, such as restricted rotation around the C-C bonds adjacent to the carbonyl group.

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic (C₆H₅)7.0 - 7.5Multiplet
Benzylic (CH₂)2.5 - 3.0Multiplet
Methine (CH)2.5 - 3.0Multiplet
Methyl (CH₃)0.9 - 1.2Doublet

This is an interactive data table. You can sort and filter the data.

Carbon Type Expected Chemical Shift (ppm)
Carbonyl (C=O)200 - 220
Aromatic (C₆H₅)120 - 140
Benzylic (CH₂)35 - 50
Methine (CH)45 - 60
Methyl (CH₃)15 - 25

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Mass Spectrometry Techniques for Complex Ketone Analysis (e.g., LC-MS/MS, High-Resolution MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For a complex ketone like this compound, a combination of liquid chromatography-mass spectrometry (LC-MS) with tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) would be employed.

LC-MS/MS: This technique would first separate the compound from any impurities using liquid chromatography. The separated compound would then be ionized, and the resulting molecular ion would be subjected to fragmentation. The fragmentation pattern is often characteristic of the compound's structure. For this compound, characteristic fragmentation would likely involve cleavage of the bonds alpha to the carbonyl group, leading to the loss of benzyl or substituted propyl fragments.

High-Resolution MS (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming its identity.

Ion Expected m/z Possible Fragmentation Pathway
[M+H]⁺267.17Protonated molecular ion
[M-C₇H₇]⁺175.11Loss of a benzyl radical
[C₇H₇]⁺91.05Benzyl cation (tropylium ion)

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Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For an aliphatic ketone, this peak is typically observed in the range of 1705-1725 cm⁻¹. The spectrum would also show characteristic absorptions for C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C=C stretching of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also observable in the Raman spectrum, although it is typically weaker than in the IR spectrum. The aromatic ring vibrations often give rise to strong and sharp bands in the Raman spectrum, which can be useful for identification.

Conformational Studies: By analyzing the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), it may be possible to gain insights into the preferred conformation of the molecule in the solid state or in solution.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C=O Stretch1705 - 1725 (Strong)1705 - 1725 (Weak-Medium)
Aromatic C-H Stretch3000 - 3100 (Medium)3000 - 3100 (Strong)
Aliphatic C-H Stretch2850 - 3000 (Medium)2850 - 3000 (Medium)
Aromatic C=C Stretch1450 - 1600 (Medium)1450 - 1600 (Strong)

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X-ray Crystallography for Absolute Configuration Determination and Solid-State Reactivity

Absolute Configuration Determination: For the enantiomeric pair of this compound, X-ray crystallography could be used to determine the absolute configuration (R or S) at each chiral center. This is typically achieved by using anomalous dispersion effects, especially if a heavy atom is present in the crystal structure or by co-crystallization with a chiral reference molecule.

Solid-State Reactivity: The crystal packing information obtained from X-ray crystallography can provide insights into potential solid-state reactivity. The arrangement of molecules in the crystal lattice can influence how the molecule reacts in the solid state, for example, in photochemical reactions.

Advanced Spectroscopic Methods for Reaction Monitoring and Kinetic Profiling

Understanding the kinetics and mechanism of chemical reactions is crucial for process optimization. Advanced spectroscopic methods can be used to monitor reactions involving this compound in real-time.

In-situ NMR Spectroscopy: By conducting a reaction directly within an NMR tube, it is possible to monitor the disappearance of reactants and the appearance of products over time. This provides valuable kinetic data that can be used to determine reaction rates and orders. For example, the formation of this compound via an alkylation reaction could be monitored by observing the characteristic signals of the starting materials and the product.

In-situ IR/Raman Spectroscopy: Similar to NMR, IR and Raman spectroscopy can be used for real-time reaction monitoring. By inserting a probe directly into the reaction vessel, the concentration of species containing specific functional groups (like the carbonyl group of this compound) can be tracked over time. This is particularly useful for reactions that are too fast to be monitored by NMR.

These advanced spectroscopic techniques provide a powerful and comprehensive toolkit for the detailed investigation of the structure, stereochemistry, and reactivity of complex organic molecules such as this compound.

Computational and Theoretical Chemistry Studies on 2,4 Dibenzyl 3 Pentanone

Density Functional Theory (DFT) Calculations for Geometries, Electronic Structure, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is routinely employed to calculate a molecule's properties by focusing on its electron density. scienceopen.comresearchgate.net For 2,4-Dibenzyl-3-pentanone, DFT calculations would provide fundamental insights into its molecular geometry, electronic characteristics, and spectroscopic signatures.

Geometries and Electronic Structure: DFT calculations could be used to determine the most stable three-dimensional conformation of this compound. This involves optimizing the molecular geometry to find the lowest energy arrangement of its atoms, providing precise data on bond lengths, bond angles, and dihedral angles. Furthermore, these calculations would yield crucial information about the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov

Table 1. Illustrative DFT-Calculated Geometrical Parameters for this compound's Carbonyl Group. (Note: These are hypothetical values for demonstration purposes.)
ParameterAtom Pair/TrioCalculated Value
Bond LengthC=O1.215 Å
Bond LengthC-C=O1.520 Å
Bond AngleC-C-C (ketone backbone)116.5°
Bond AngleC-C=O121.8°

Spectroscopic Property Prediction: DFT methods are also highly effective for predicting spectroscopic properties. nih.gov By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum. researchgate.net This computed spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed absorption bands. Similarly, Gauge-Independent Atomic Orbital (GIAO) calculations within the DFT framework can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structural elucidation. scispace.com

Table 2. Illustrative DFT-Calculated Electronic Properties for this compound. (Note: These are hypothetical values for demonstration purposes.)
PropertyCalculated Value (eV)
HOMO Energy-6.54
LUMO Energy-1.21
HOMO-LUMO Gap (ΔE)5.33

Transition State Modeling and Reaction Pathway Elucidation for Mechanistic Insights

Understanding how a chemical reaction occurs requires identifying the mechanism, including the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net Computational modeling is a powerful tool for locating and characterizing these fleeting structures. nih.govrsc.org For this compound, transition state calculations could be applied to various potential reactions, such as its reduction, oxidation, or enolate formation.

By modeling the reaction pathway, chemists can calculate the activation energy (the energy barrier that must be overcome for the reaction to proceed), providing a quantitative measure of the reaction rate. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products. researchgate.net This process provides a detailed, step-by-step view of the bond-breaking and bond-forming events during the reaction.

Table 3. Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound (e.g., Nucleophilic Addition). (Note: These are hypothetical values for demonstration purposes.)
Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)
Nucleophilic attack on carbonyl carbonDFT (B3LYP/6-31G)15.8
Protonation of the resulting alkoxideDFT (B3LYP/6-31G)2.1

Prediction of Stereoselectivity and Enantiomeric Excess through Computational Methods

Many chemical reactions can produce multiple stereoisomers. Predicting which isomer will be the major product is a significant challenge that computational chemistry can address. rsc.org In reactions involving this compound, such as the addition of a nucleophile to its carbonyl group, a new chiral center could be formed.

To predict the stereoselectivity, computational chemists model the transition states leading to each possible stereoisomer (e.g., the R and S products). According to transition state theory, the product distribution is determined by the relative free energies of these competing transition states. The transition state with the lower energy will be more easily accessible, leading to the formation of the major product. By calculating these energy differences (ΔΔG‡), one can predict the diastereomeric or enantiomeric excess with considerable accuracy. nih.gov

Table 4. Illustrative Prediction of Stereoselectivity for a Hypothetical Reaction of this compound. (Note: These are hypothetical values for demonstration purposes.)
Transition StateRelative Free Energy (ΔΔG‡, kcal/mol)Predicted Product Ratio (at 298 K)Predicted Enantiomeric Excess (ee)
TS leading to R-isomer0.00 (Reference)92 : 884%
TS leading to S-isomer+1.65

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum methods like DFT are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. nih.gov Given the presence of two flexible benzyl (B1604629) groups, this compound can adopt numerous conformations. MD simulations would allow for the exploration of this conformational landscape by simulating the molecule's movements at a given temperature. imperial.ac.uk

An MD simulation could reveal the most populated conformations in different solvent environments, providing insight into how intermolecular forces (e.g., with solvent molecules) influence its shape. utwente.nl This information is critical for understanding the molecule's physical properties and its behavior in solution, which can affect its reactivity and interactions with other molecules.

Quantum Chemical Methods for Reactivity Prediction and Design of Novel Transformations

Beyond modeling specific reactions, quantum chemical methods can be used to predict the intrinsic reactivity of a molecule. scienceopen.comresearchgate.net By analyzing properties derived from the electronic structure of this compound, researchers can identify reactive sites and design new chemical transformations. nih.gov

For instance, a calculated Molecular Electrostatic Potential (MEP) map would visualize the electron-rich and electron-poor regions of the molecule. The electron-rich area around the carbonyl oxygen would be identified as a likely site for electrophilic attack, while the electron-deficient carbonyl carbon would be marked as a site for nucleophilic attack. Other reactivity descriptors, such as Fukui functions, can provide more nuanced, quantitative predictions of site selectivity for various types of reactions. These predictive tools enable chemists to hypothesize and test new reactions in silico before undertaking costly and time-consuming laboratory experiments. rsc.org

Applications and Role in Complex Molecule Synthesis

2,4-Dibenzyl-3-pentanone as a Chiral Building Block in Advanced Organic Synthesis

Chiral building blocks are essential components in asymmetric synthesis, providing the foundational stereochemistry for constructing complex, enantiomerically pure molecules like pharmaceuticals. researchgate.netnih.gov A prochiral ketone such as this compound, which possesses a plane of symmetry and two enantiotopic benzyl (B1604629) groups, theoretically represents a candidate for asymmetric transformations. The stereoselective reduction of its central carbonyl group would yield chiral alcohols (2,4-dibenzyl-3-pentanol) with two new stereocenters.

However, a review of the scientific literature does not yield specific studies where this compound has been utilized as a chiral building block. Methodologies for the asymmetric reduction of ketones are well-established, often employing chiral catalysts or reagents to achieve high levels of stereocontrol. rsc.org Despite the existence of these methods, their application to this compound is not described in the available research. Therefore, there are no documented examples of its conversion into a chiral synthon for advanced organic synthesis.

Intermediates in the Synthesis of Natural Products and Bioactive Molecules

The total synthesis of natural products and bioactive molecules is a primary driver of innovation in organic chemistry. unirioja.es Synthetic chemists often devise complex pathways from simple, commercially available starting materials. Ketones are versatile intermediates in these syntheses, participating in a wide range of transformations to build molecular complexity.

A thorough search for the use of this compound as an intermediate in the synthesis of any specific natural product or bioactive molecule has yielded no results. While structurally related compounds like pentanones and various diketones serve as precursors in the synthesis of diverse molecules from pharmaceuticals to fragrances, this compound itself is not cited as a starting material or key intermediate in these pathways. medihealthpedia.com

Contribution to New Methodologies for Carbon-Carbon Bond Formation in Complex Architectures

The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. hmdb.ca Research in this area focuses on developing novel reagents, catalysts, and reaction conditions to form these bonds with high efficiency, selectivity, and functional group tolerance. Ketones are central to many C-C bond-forming reactions, including aldol (B89426) condensations, Michael additions, and various coupling reactions, by generating nucleophilic enolates or serving as electrophilic partners.

There is no evidence in the scientific literature that this compound has played a role in the development of new methodologies for C-C bond formation. While the principles of enolate chemistry are applicable to this ketone, no studies have been published that use it as a model substrate or key component to establish a novel synthetic method.

Potential in Materials Science and Advanced Chemical Systems

The application of organic molecules in materials science often leverages their specific structural, electronic, or photophysical properties to create polymers, liquid crystals, or other advanced materials. For instance, β-diketones are known precursors for synthesizing mesogenic (liquid crystal) compounds due to their ability to coordinate with metals and form structurally rigid complexes.

No research has been found that explores the potential of this compound in materials science. There are no publications detailing its use as a monomer in polymerization, a precursor for liquid crystals, or a component in any other advanced chemical system.

Future Research Directions and Perspectives

Development of Novel Stereoselective Catalytic Systems for Branched Ketones

The synthesis of structurally complex molecules, including branched ketones like 2,4-dibenzyl-3-pentanone, increasingly demands precise control over stereochemistry. A significant future direction lies in the creation of innovative catalytic systems that can achieve high levels of stereoselectivity.

Current research has laid the groundwork with various catalytic methods. For instance, rhodium complexes have been used for the regiodivergent conversion of aldehydes into branched ketones. nih.gov Similarly, boron-catalyzed allylations of ketones with allenes have shown excellent diastereoselectivity and enantioselectivity, offering a pathway to chiral homoallylic alcohols which are precursors to ketones. acs.org Another promising area is the use of copper(I) catalytic systems with chiral bis(phosphine) dioxides for the enantioselective α-arylation of ketones. acs.org

Future work will likely focus on several key areas:

Ligand Design: The development of new, rationally designed chiral ligands is crucial. As demonstrated in copper-catalyzed arylations, optimizing ligand structure can significantly improve enantiomeric excess. acs.org This involves creating ligands that can effectively control the spatial arrangement of reactants around the metal center.

New Catalytic Systems: Exploration of earth-abundant and non-toxic metals as catalysts is a growing trend. While palladium and rhodium are effective, systems based on copper, iron, or nickel are more sustainable alternatives for stereoselective transformations. acs.orgrsc.org

Substrate Scope: Expanding the applicability of these stereoselective methods to a wider range of branched ketones with diverse functional groups is a primary objective. This will enhance their utility in the synthesis of complex natural products and pharmaceuticals.

The table below summarizes some contemporary catalytic approaches for ketone synthesis, highlighting the catalyst, reaction type, and selectivity achieved, which can serve as a basis for future developments.

Catalyst SystemReaction TypeKey Feature
Rhodium complexes with PtBu2MeReductive coupling-redox isomerizationForms branched ketones from aldehydes. nih.gov
Boron with enantioenriched ligandsAllylation with allenesGood yield, diastereoselectivity, and enantioselectivity. acs.org
Copper(I) with chiral bis(phosphine) dioxidesα-Arylation of silyl (B83357) enol ethersAccess to enolizable α-arylated ketones with high enantiomeric excess. acs.org

Green Chemistry Approaches in this compound Synthesis and Transformations

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce environmental impact. Future research into the synthesis and transformation of this compound will undoubtedly incorporate these principles.

Key areas for development in this context include:

Alternative Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like water, deep eutectic solvents, or even solvent-free conditions is a major goal. nih.gov Water, in particular, is an attractive medium for many organic reactions. nih.gov

Energy Efficiency: The use of alternative energy sources such as microwave irradiation or mechanochemical methods (ball milling) can significantly reduce reaction times and energy consumption compared to conventional heating. wjpmr.comrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is essential. This involves favoring addition reactions over substitution or elimination reactions that generate byproducts.

For example, aldehyde/ketone-catalyzed C-alkylation of fluorenes with alcohols provides a green method by using an organic catalyst that can be recovered. rsc.org Applying similar "borrowing hydrogen" or dehydrative coupling strategies to the synthesis of branched ketones could offer sustainable alternatives to traditional methods that rely on stoichiometric organometallic reagents.

Integration with Automation and High-Throughput Experimentation in Synthetic Route Discovery

The discovery and optimization of synthetic routes are often time-consuming and resource-intensive processes. The integration of automation and high-throughput experimentation (HTE) is set to revolutionize this field, including the synthesis of branched ketones. youtube.comtrajanscimed.com

HTE utilizes multi-well plates to perform a large number of reactions in parallel on a small scale, allowing for the rapid screening of catalysts, reagents, solvents, and reaction conditions. youtube.comtrajanscimed.com This approach offers several advantages:

Accelerated Optimization: A wide array of experimental parameters can be evaluated simultaneously, dramatically shortening the time required to identify optimal conditions. youtube.comyoutube.com

Resource Efficiency: Miniaturization significantly reduces the consumption of precious reagents and solvents, leading to cost savings and less waste. trajanscimed.comnih.gov

Data-Rich Experimentation: HTE generates large, high-quality datasets that are ideal for analysis with machine learning algorithms, which can then predict optimal conditions or even propose novel reaction pathways. youtube.com

Enhanced Discovery: By enabling the random combination of reagents in a rapid fashion, HTE increases the chances of discovering entirely new reactions and methodologies. youtube.com

In the context of this compound, HTE could be used to screen libraries of catalysts for stereoselective synthesis or to quickly find the most efficient conditions for novel transformations. purdue.edu The combination of HTE with advanced analytical techniques like mass spectrometry allows for the rapid analysis of hundreds of unique reaction outcomes in minutes. purdue.edu This synergy between automation, parallel synthesis, and rapid analysis will undoubtedly accelerate the discovery of new and improved routes to branched ketones.

Exploration of New Reactivity Modes and Unprecedented Transformations for Branched Ketones

While the fundamental reactivity of ketones is well-established, there is always potential for discovering novel transformations. libretexts.org Future research will likely focus on unlocking new reactivity modes for sterically hindered branched ketones like this compound.

Potential areas of exploration include:

C-C Bond Activation: Ketones are generally considered stable, but recent studies have shown that C-C bonds adjacent to the carbonyl group can be activated and cleaved under certain catalytic conditions. nih.gov This "deacylative transformation" opens up new strategic disconnections in retrosynthesis, allowing for the use of ketones as building blocks in unexpected ways. nih.gov

Remote Functionalization: Developing methods to selectively functionalize positions remote from the carbonyl group in branched ketones remains a challenge. This could involve directing group strategies or novel catalytic approaches that can overcome the inherent reactivity of the α-positions.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. Exploring photoredox-catalyzed reactions of branched ketones could lead to the discovery of unprecedented transformations that are not accessible through traditional thermal methods.

The classic reactions of ketones, such as nucleophilic addition, enolate formation, and reductions, provide a foundation for exploring this new reactivity. libretexts.orgyoutube.com For instance, developing catalytic systems that can control the regioselectivity of enolate formation in unsymmetrical branched ketones would enable more precise downstream functionalization. The continued investigation into the fundamental reaction mechanisms of ketones will be paramount to uncovering these new transformations. nih.gov

Q & A

Basic: What are the optimal conditions for synthesizing 2,4-Dibenzyl-3-pentanone via electroreduction of α,α'-dibromoketones?

Answer:
Electroreduction of α,α'-dibromoketones (e.g., 2,4-dibromo derivatives) is a viable route. Key parameters include:

  • Solvent system : Use polar aprotic solvents (e.g., DMF or acetonitrile) with tetraalkylammonium salts as supporting electrolytes to enhance conductivity .
  • Electrode setup : Employ a divided cell with a platinum cathode and sacrificial anode (e.g., zinc) to prevent re-oxidation.
  • Current density : Optimize between 5–10 mA/cm² to balance reaction rate and selectivity .
  • Temperature : Room temperature (20–25°C) minimizes side reactions like ketone dimerization.

Basic: How to characterize this compound using spectroscopic and chromatographic methods?

Answer:

  • NMR : Use 1^{1}H and 13^{13}C NMR to identify benzyl protons (δ 7.2–7.4 ppm, aromatic) and ketone carbonyl (δ 208–210 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals in branched structures .
  • GC-MS : Optimize splitless injection with a mid-polar column (e.g., DB-35MS) and electron ionization (70 eV) for fragmentation patterns. Calibrate retention indices against branched ketone standards .

Advanced: How to resolve discrepancies in NMR data for this compound derivatives?

Answer:
Contradictions often arise from conformational flexibility or impurities:

  • Variable Temperature (VT) NMR : Perform experiments at –20°C to slow rotational isomerism and clarify splitting patterns .
  • HPLC Purification : Use reversed-phase C18 columns (MeCN/H₂O gradient) to isolate isomers or byproducts before analysis .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural validation when spectral ambiguity persists .

Advanced: What strategies address low yields in cross-aldol reactions involving this compound?

Answer:

  • Catalyst optimization : Test proline-derived organocatalysts (e.g., L-proline at 20 mol%) to enhance enolate formation and stereoselectivity .
  • Solvent effects : Switch to THF or toluene to stabilize transition states via hydrophobic interactions.
  • Substrate pre-activation : Generate silyl enol ethers from the ketone before coupling with aldehydes to bypass competing pathways .

Advanced: How to design asymmetric catalytic systems for stereoselective synthesis of this compound derivatives?

Answer:

  • Chiral ligands : Use (2R,4R)- or (2S,4S)-Bis(diphenylphosphino)pentane ligands (e.g., 440.49 g/mol) with Pd or Rh catalysts to induce enantioselectivity in hydrogenation or allylic alkylation .
  • Dynamic kinetic resolution (DKR) : Combine enzymes (e.g., lipases) with metal catalysts to racemize intermediates and drive stereocontrol .

Basic: What precautions are required when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods for volatile steps (e.g., distillation) .
  • Waste disposal : Segregate halogenated byproducts (from brominated precursors) for incineration .
  • Spill management : Neutralize acidic residues with sodium bicarbonate before absorption .

Advanced: How to model the conformational dynamics of this compound using computational methods?

Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to map rotational barriers around the ketone core .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., chloroform) to analyze steric effects from benzyl groups on flexibility .

Basic: What are common impurities in this compound synthesis, and how are they detected?

Answer:

  • Byproducts : Look for dibenzyl ethers (via Williamson coupling) or over-reduced alcohols (from excessive H⁻ transfer).
  • Analytical methods : Use GC-FID with internal standards (e.g., 4-Methyl-2-pentanone) for quantification .

Advanced: How to evaluate the photochemical potential of this compound in UV-driven reactions?

Answer:

  • UV-Vis spectroscopy : Measure λmax in ethanol (expected ~280 nm for n→π* transitions) to assess photoactivity .
  • Quenching studies : Add triplet quenchers (e.g., β-carotene) to differentiate singlet vs. triplet excited states in Norrish-type reactions .

Advanced: How to validate analytical methods for trace quantification of this compound in complex matrices?

Answer:

  • LC-MS/MS : Use MRM transitions (e.g., m/z 268 → 105) with isotopically labeled internal standards (e.g., 13^{13}C-benzyl analogs) .
  • Validation parameters : Assess linearity (R² > 0.995), LOD/LOQ (<1 ppm), and recovery rates (90–110%) per ICH Q2(R1) guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.